2-Methoxy-4-methyl-5-nitrobenzonitrile
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Overview
Description
2-Methoxy-4-methyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-nitrobenzonitrile typically involves the nitration of 2-methoxy-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Boron tribromide (BBr3) for demethylation.
Major Products Formed
Reduction: 2-Methoxy-4-methyl-5-aminobenzonitrile.
Substitution: 2-Hydroxy-4-methyl-5-nitrobenzonitrile (after demethylation).
Scientific Research Applications
2-Methoxy-4-methyl-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzonitrile largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzonitrile: Similar in structure but lacks the methyl group.
2-Methyl-5-nitrobenzonitrile: Similar but lacks the methoxy group.
4-Methoxy-2-nitrobenzonitrile: Similar but with different positioning of functional groups.
Uniqueness
2-Methoxy-4-methyl-5-nitrobenzonitrile is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in material science and biological research .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-9(14-2)7(5-10)4-8(6)11(12)13/h3-4H,1-2H3 |
InChI Key |
UWQPJONIVOBUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
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